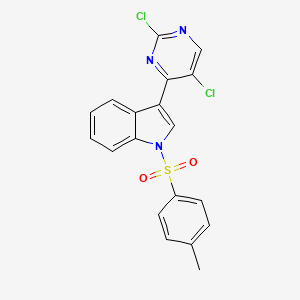
2-(2-Nitrophenyl)-2-oxoacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitrophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a nitro group (-NO₂) attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-2-oxoacetaldehyde typically involves the nitration of phenylacetic acid, followed by oxidation and subsequent functional group transformations. One common method involves the nitration of phenylacetic acid to yield 2-nitrophenylacetic acid, which is then oxidized to form the desired oxoacetaldehyde derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar nitration and oxidation steps, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Nitrophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine, leading to further functionalization.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2-Nitrophenyl)acetic acid.
Reduction: 2-(2-Aminophenyl)-2-oxoacetaldehyde.
Substitution: Various substituted nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Nitrophenyl)-2-oxoacetaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Nitrophenyl)-2-oxoacetaldehyde involves its reactivity with various biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(2-Nitrophenyl)propyloxycarbonyl: Used as a photoprotecting group in polymer chemistry.
2-(3-Nitrophenyl)acetic acid: Another nitrophenyl derivative with different substitution patterns.
Uniqueness
2-(2-Nitrophenyl)-2-oxoacetaldehyde is unique due to its combination of a nitro group and an oxoacetaldehyde moiety, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C8H5NO4 |
|---|---|
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
2-(2-nitrophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H5NO4/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-5H |
InChI-Schlüssel |
FDEPHUOOWLFGMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)


![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)





![6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)
![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
